molecular formula C12H10N2O3 B8378924 2-(1,1-Dimethylprop-2-ynyloxy)-4-nitrobenzonitrile

2-(1,1-Dimethylprop-2-ynyloxy)-4-nitrobenzonitrile

Cat. No. B8378924
M. Wt: 230.22 g/mol
InChI Key: CTSMRBKNWVPVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-Dimethylprop-2-ynyloxy)-4-nitrobenzonitrile is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1,1-Dimethylprop-2-ynyloxy)-4-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,1-Dimethylprop-2-ynyloxy)-4-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(1,1-Dimethylprop-2-ynyloxy)-4-nitrobenzonitrile

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-(2-methylbut-3-yn-2-yloxy)-4-nitrobenzonitrile

InChI

InChI=1S/C12H10N2O3/c1-4-12(2,3)17-11-7-10(14(15)16)6-5-9(11)8-13/h1,5-7H,2-3H3

InChI Key

CTSMRBKNWVPVJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)OC1=C(C=CC(=C1)[N+](=O)[O-])C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-4-nitro-benzonitrile (413.6 mg, 2.52 mmol, prepared as described in Yasubiro Imakura et al, Chem. Pharm. Bull, 40 (7), 1691-1696, (1992)) in CH3CN (1.5 mL) cooled to −5° C. was added DBU (0.48 mL, 3.2 mmol) and CuCl2•2H2O (2 mg), followed by addition of a solution of trifluoroacetate prepared above over 30 min while maintaining the reaction temperature below 0° C. After addition, the reaction mixture was stirred at 0° C. for 2 h, then concentrated under reduced pressure. The residue was partitioned between EtOAc (100 mL) and water (30 mL), and the separated organic layer washed with 1 N aqueous HCl (2×20 mL), 1 N aqueous NaOH (20 mL), 1 N aqueous NaHCO3, brine, then dried (Na2SO4), and concentrated under reduced pressure. The crude product was chromatographed (silica gel) eluting with 0% to 50% EtOAc/hexane to furnish the title compound (280 mg, 48%).
Quantity
413.6 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.48 mL
Type
reactant
Reaction Step Two
[Compound]
Name
CuCl2•2H2O
Quantity
2 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
48%

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